molecular formula C17H23N3O3S B5349790 1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide

1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide

Cat. No.: B5349790
M. Wt: 349.4 g/mol
InChI Key: XTAOPORVNSZNMK-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide involves several steps:

Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide undergoes various chemical reactions:

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and substituents allow the compound to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

1-Butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives:

Properties

IUPAC Name

1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-14(9-11-20)17(21)19-16-7-5-4-6-15(16)13-18/h4-7,14H,2-3,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAOPORVNSZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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